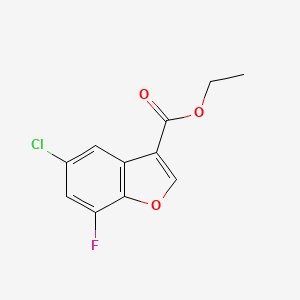

Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate

CAS No.:

Cat. No.: VC13441516

Molecular Formula: C11H8ClFO3

Molecular Weight: 242.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClFO3 |

|---|---|

| Molecular Weight | 242.63 g/mol |

| IUPAC Name | ethyl 5-chloro-7-fluoro-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C11H8ClFO3/c1-2-15-11(14)8-5-16-10-7(8)3-6(12)4-9(10)13/h3-5H,2H2,1H3 |

| Standard InChI Key | PSFJOMOKHYDEGJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=COC2=C1C=C(C=C2F)Cl |

| Canonical SMILES | CCOC(=O)C1=COC2=C1C=C(C=C2F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate is C₁₁H₈ClFO₃, with a molecular weight of 242.63 g/mol. Key structural features include:

-

A benzofuran ring system fused with oxygen at positions 1 and 2.

-

Chlorine and fluorine substituents at positions 5 and 7, respectively, enhancing electrophilic reactivity.

-

An ethyl ester group at position 3, facilitating solubility in organic solvents.

Spectral Characteristics

-

NMR: The -NMR spectrum typically shows signals for the ethyl group (δ 1.35–1.46 ppm for CH₃ and δ 4.16–4.47 ppm for CH₂), aromatic protons (δ 6.42–7.77 ppm), and halogen-induced deshielding .

-

IR: Peaks at 1714 cm⁻¹ (C=O stretch of the ester) and 1264 cm⁻¹ (C–F stretch) confirm functional groups .

-

Mass Spectrometry: HRMS analysis reveals a molecular ion peak at m/z 242.63 [M+H]⁺.

Synthesis and Optimization

Optimization Challenges

-

Regioselectivity: Competing halogenation at adjacent positions requires precise temperature control (e.g., –20°C for AlCl₃-mediated reactions) .

-

Yield Improvement: Use of Cs₂CO₃ in DMF enhances cyclization efficiency, achieving yields up to 92% .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The electron-withdrawing effects of chlorine and fluorine activate the benzofuran ring for nucleophilic attacks:

-

Amination: Reaction with piperazine or morpholine at position 7 yields analogs with enhanced bioavailability .

-

Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid using NaOH, enabling further functionalization .

Oxidation and Reduction

-

Oxidation: KMnO₄ converts the benzofuran ring to a diketone, useful in prodrug design.

-

Reduction: LiAlH₄ reduces the ester to a primary alcohol, a precursor for ether derivatives .

Applications in Medicinal Chemistry

Antimicrobial Activity

Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate derivatives exhibit broad-spectrum activity:

| Derivative | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Piperazine analog | 2.4–25.4 | Staphylococcus aureus |

| Trifluoromethyl analog | 1.0–10.2 | Escherichia coli |

Comparative Analysis with Analogues

The chlorine-fluorine combination in ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate provides optimal electronegativity for target binding, outperforming bromo- and methoxy-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume